Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
JKBGHHMYXORPFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CNCC1COC2 |
Origin of Product |
United States |
Preparation Methods
Protection of Functional Groups
- Purpose: To prevent side reactions during subsequent steps, particularly during cyclization.
- Common Protecting Groups: Amino groups are often protected using carbamate or amide protecting groups.
- Conditions: Protection is typically carried out under mild conditions using reagents such as Boc anhydride or Fmoc chloride in organic solvents like dichloromethane or tetrahydrofuran.
Cyclization to Form the Bicyclic Core
- Mechanism: Intramolecular cyclization reactions are employed to construct the bicyclic framework. This can involve nucleophilic ring closure or ring-closing reactions such as Diels-Alder or nucleophilic ring-opening of epoxides.
- Catalysts and Reagents: Lewis acids (e.g., indium triflate) or bases may be used to facilitate cyclization.
- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane are common.
- Temperature: Reaction temperatures are optimized, often ranging from 0 °C to reflux conditions, to maximize yield and selectivity.
Esterification to Form the Methyl Ester
- Reagents: Methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or coupling agents like DCC (dicyclohexylcarbodiimide) can be used.
- Conditions: Typically performed under reflux with removal of water to drive the reaction to completion.
- Purification: The product is purified by crystallization or chromatographic techniques to obtain high purity methyl ester.
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to enhance control over reaction parameters, improve safety, and scale up production.
- Optimization: Reaction times, temperatures, and reagent concentrations are finely tuned to maximize throughput and minimize by-products.
- Purification: Techniques such as recrystallization, preparative chromatography, and solvent extraction are used to achieve pharmaceutical-grade purity.
| Step Number | Process Step | Key Reagents/Catalysts | Typical Conditions | Purpose/Outcome |
|---|---|---|---|---|
| 1 | Protection | Boc anhydride, Fmoc chloride | Room temperature, organic solvent | Protect amino groups to prevent side reactions |
| 2 | Cyclization | Lewis acids (In(OTf)₃), bases | 0 °C to reflux, polar aprotic solvents | Formation of bicyclic core structure |
| 3 | Esterification | Methanol, acid catalyst (H₂SO₄) | Reflux, removal of water | Conversion of carboxylic acid to methyl ester |
| 4 | Purification | Crystallization, chromatography | Ambient to low temperature | Obtain high purity final product |
- Yield and Selectivity: Studies indicate that the choice of catalyst and solvent critically affects the cyclization step's yield and stereoselectivity. For example, indium triflate-mediated cyclization provides high regio- and stereoselectivity.
- Reaction Monitoring: Spectroscopic techniques such as ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry are essential for monitoring reaction progress and confirming product structure.
- Stereochemical Control: X-ray crystallography and chiral chromatography have been employed to resolve stereochemical configurations, which is crucial for biological activity.
| Compound Name | Key Structural Features | Preparation Differences |
|---|---|---|
| Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate | Contains oxygen and nitrogen in bicyclic ring | Requires protection and cyclization steps tailored to heteroatoms |
| Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate | Lacks oxygen in ring | Slightly different cyclization conditions due to absence of oxygen |
| 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester | Additional keto group at position 7 | Additional oxidation step required |
The preparation of this compound is a sophisticated multi-step process involving protection of functional groups, cyclization to form the bicyclic core, and esterification to yield the methyl ester. Optimization of reaction conditions, catalysts, and purification methods is critical to achieving high yield and purity. The compound’s unique bicyclic structure with both oxygen and nitrogen atoms demands specific synthetic strategies distinct from related bicyclic compounds. Industrial synthesis benefits from continuous flow techniques and advanced purification to meet scale and quality requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Biological Applications
-
Drug Development :
- Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate is utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems .
- It has been studied for its role as a scaffold in designing compounds that exhibit selective activity against specific receptors, such as muscarinic acetylcholine receptors, which are implicated in cognitive function .
-
Protein Degradation :
- This compound serves as a building block in the development of protein degraders, which are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells . The ability to modulate protein levels offers a promising strategy for treating various diseases, including cancer.
Research Findings
This compound is also employed in synthetic organic chemistry for constructing complex molecular architectures due to its versatile reactivity patterns:
-
Building Block for Complex Molecules :
- The compound's functional groups allow for various chemical transformations, making it an excellent precursor for synthesizing more complex molecules with potential therapeutic properties.
- Ligand Development :
Mechanism of Action
The mechanism of action of Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Heteroatom Position and Type
Key Observations :
- The 3-oxa-7-aza configuration in the target compound introduces a mixed electron distribution, differing from 3,9-diaza analogues (e.g., compound 9 in ), which exhibit stronger basicity due to dual nitrogen atoms .
- Substitution at C9 (methyl ester vs. ketone or benzyl groups) significantly alters metabolic stability and bioavailability.
Substituent Effects on Activity
Key Observations :
Biological Activity
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate (CAS Number: 1536532-36-1) is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1536532-36-1 |
This compound exhibits its biological activity primarily through the modulation of specific biochemical pathways:
- Inhibition of Class I PI3-Kinase : Research indicates that compounds similar to this compound can inhibit Class I PI3-kinase enzymes, which are crucial in various cellular processes including proliferation and survival. This inhibition has been linked to anti-tumor effects and the treatment of inflammatory diseases .
- Anti-tumor Activity : The compound has shown promise in preclinical studies for its ability to inhibit the uncontrolled cellular proliferation characteristic of malignant diseases . This suggests potential applications in cancer therapy.
- Anti-inflammatory Effects : In addition to its anti-tumor properties, this compound may also exhibit anti-inflammatory effects, providing a dual therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anti-tumor Effects : A study demonstrated that derivatives of bicyclic compounds could effectively inhibit tumor growth in murine models by targeting PI3K signaling pathways .
- Inflammatory Disease Models : Research involving animal models for inflammatory diseases showed that compounds with structural similarities could significantly reduce inflammation markers, suggesting a therapeutic role for methyl 3-oxa derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
